Fosmanogepix

Übersicht

Beschreibung

Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now under Pfizer and Basilea . It is a first-in-class antifungal targeting the fungal enzyme Glycosylphosphatidylinositol-anchored Wall protein Transfer 1 (Gwt1), with broad-spectrum activity against yeasts and molds, including multidrug-resistant fungi . This compound is formulated for both intravenous and oral administration .

Vorbereitungsmethoden

Fosmanogepix is synthesized through a series of chemical reactions involving the formation of its active moiety, manogepix. The synthetic route involves the preparation of intermediate compounds, followed by their conversion into the final product. The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Fosmanogepix undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are intermediates that are further processed to yield the final active compound, manogepix .

Wissenschaftliche Forschungsanwendungen

Introduction to Fosmanogepix

This compound is a novel antifungal agent that has garnered significant attention for its potential applications in treating various invasive fungal infections. As a prodrug, it is converted into its active form, manogepix, which targets the fungal enzyme Gwt1. This mechanism of action allows this compound to exhibit broad-spectrum efficacy against yeasts and molds, including multidrug-resistant strains. The increasing incidence of invasive fungal infections, coupled with rising resistance to existing antifungal therapies, underscores the importance of developing new agents like this compound.

Treatment of Invasive Candidiasis

This compound has shown promising results in clinical trials for treating invasive candidiasis, particularly in non-neutropenic patients. A Phase 2 trial reported an 80% treatment success rate at the end of the study treatment, with an 85% survival rate at Day 30 among participants receiving this compound for candidemia caused by Candida species. The drug was well tolerated, with no serious adverse events reported .

Efficacy Against Multidrug-Resistant Fungi

This compound has demonstrated potent in vitro activity against various multidrug-resistant fungi, including Candida auris. In a study involving patients with candidemia caused by this resistant strain, this compound achieved a 89% treatment success rate at the end of the study treatment . This highlights its potential as a first-line treatment option for infections caused by difficult-to-treat fungi.

Pulmonary Mucormycosis

Research indicates that this compound is effective against pulmonary mucormycosis, particularly those caused by Rhizopus arrhizus var. delemar. Animal models have shown significant reductions in fungal burden and improved survival rates when treated with this compound compared to control groups . These findings suggest that this compound could be a valuable therapeutic option for this severe infection.

In Vitro Studies

This compound exhibits broad-spectrum antifungal activity across various fungal pathogens:

- Candida spp. : Minimum inhibitory concentration (MIC) ranges from 0.002 to 0.03 mg/L .

- Aspergillus spp. : Effective against several strains, including those resistant to traditional treatments.

- Other molds : Demonstrated efficacy against Scedosporium, Fusarium, and Cryptococcus species .

In Vivo Studies

In animal models, this compound has consistently shown:

- Reduced fungal burden : Significant decreases in tissue fungal load in lungs and brains.

- Improved survival rates : Notable enhancements in survival compared to untreated controls .

Case Study 1: Candidemia Treatment

A multicenter trial evaluated this compound's safety and efficacy for treating candidemia in non-neutropenic adults. Patients received an initial dose of 1000 mg IV twice daily , followed by maintenance doses. The trial concluded that this compound was effective and well tolerated, with no significant adverse effects noted .

Case Study 2: Treatment of Pulmonary Mucormycosis

In an experimental model of pulmonary mucormycosis, mice treated with clinically relevant doses of this compound showed significantly improved survival rates and reduced pulmonary fungal burden compared to placebo groups . This case underscores the compound's potential as a frontline therapy for life-threatening infections.

Wirkmechanismus

Fosmanogepix is a prodrug that is converted into its active form, manogepix, in vivo . Manogepix targets the enzyme Gwt1, which is involved in the glycosylphosphatidylinositol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the fungi from properly modifying certain GPI-anchored proteins essential to the fungal life cycle . This novel mechanism of action makes this compound a first-in-class medication .

Vergleich Mit ähnlichen Verbindungen

Fosmanogepix is unique in its mechanism of action compared to other antifungal agents. Similar compounds include ibrexafungerp, olorofim, opelconazole, and rezafungin . These compounds also target different pathways and enzymes involved in fungal cell wall synthesis and function, but this compound’s inhibition of Gwt1 sets it apart .

Biologische Aktivität

Fosmanogepix, a novel antifungal agent, is a prodrug of manogepix, specifically designed to target the fungal enzyme Gwt1. This compound exhibits broad-spectrum antifungal activity against various yeasts and molds, including multidrug-resistant strains. The following sections detail its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.

This compound operates through a unique mechanism by inhibiting Gwt1, an enzyme crucial for glycosylphosphatidylinositol (GPI) anchor biosynthesis. This inhibition disrupts the trafficking and anchoring of mannoproteins essential for maintaining cell wall integrity and pathogenicity in fungi. The active metabolite, manogepix (MGX), is responsible for this activity after this compound undergoes metabolic conversion in the body .

In Vitro Activity

This compound demonstrates potent in vitro activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values for baseline isolates range from 0.002 to 0.03 mg/L, indicating strong antifungal properties . However, it shows limited efficacy against Candida krusei, with MIC values exceeding 2 mg/L due to non-target-based resistance mechanisms .

Phase 2 Clinical Trials

A multicenter, open-label Phase 2 trial evaluated the safety and efficacy of this compound in treating candidaemia in non-neutropenic adults. Participants received an initial dose of 1000 mg IV twice daily for the first day, followed by a maintenance dose of 600 mg IV daily. The study included 21 participants with confirmed candidaemia within 96 hours prior to treatment initiation.

- Treatment Success : The study reported an 80% treatment success rate (16 out of 20 participants) at the end of treatment (EOST).

- Survival Rate : The Day 30 survival rate was noted at 85%, with three deaths unrelated to the drug .

- Tolerability : this compound was well tolerated with no serious adverse events leading to treatment discontinuation .

Pharmacokinetics

This compound has a half-life of approximately 2.5 days and is broadly distributed in tissues. Its pharmacokinetic profile allows for both intravenous and oral administration, facilitating flexible treatment options .

Case Study: Transplant Recipient

A notable case involved a transplant recipient with disseminated Aureobasidium calidoustus infection who was treated successfully with this compound. The treatment included surgical intervention and tapering immunosuppression alongside this compound therapy, leading to significant clinical improvement .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

| Parameter | Value |

|---|---|

| MIC Range (Candida spp.) | 0.002 – 0.03 mg/L |

| Treatment Success Rate | 80% (16/20) |

| Day 30 Survival Rate | 85% (17/20) |

| Half-Life | ~2.5 days |

| Administration Routes | IV and oral |

| Adverse Events | None serious or treatment-related |

Eigenschaften

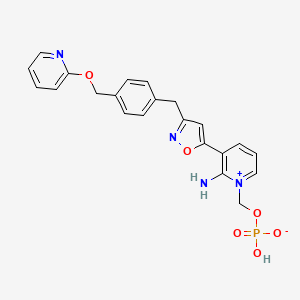

IUPAC Name |

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQONJQKKVAHONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091769-17-2 | |

| Record name | Fosmanogepix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmanogepix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSMANOGEPIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.